[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a secondary amine featuring two heterocyclic moieties: a 1-ethyl-substituted pyrazole and a 1-methyl-substituted pyrrole. Its structure combines aromatic nitrogen-containing rings with alkyl substituents, which may influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18N4/c1-3-16-8-6-11(14-16)9-13-10-12-5-4-7-15(12)2/h4-8,13H,3,9-10H2,1-2H3 |
InChI Key |
KPLQOHCZAADXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-methyl-1H-pyrrole under specific conditions. One common method includes:
Starting Materials: 1-ethyl-1H-pyrazole and 1-methyl-1H-pyrrole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the pyrazole, making it nucleophilic. This nucleophilic pyrazole then attacks the electrophilic carbon of the pyrrole, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Ensuring the reaction is efficient and scalable.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyrazole or pyrrole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Pyrazole vs. Pyridine : Substitution of pyrazole (as in the target compound) with pyridine () introduces aromatic nitrogen at a different position, altering electron distribution and hydrogen-bonding capacity .
- Indole vs.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : The ethyl group on the pyrazole and methyl group on the pyrrole in the target compound likely balance lipophilicity and steric hindrance, optimizing membrane permeability compared to bulkier analogs (e.g., ) or more polar derivatives (e.g., ) .
- Drug Discovery Potential: The prevalence of similar amines in screening libraries () underscores their utility as scaffolds for kinase inhibitors or GPCR modulators .
Biological Activity
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on existing literature.
The compound's molecular formula is , with a molecular weight of 220.28 g/mol. Its structure features a pyrazole and a pyrrole moiety, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C(=CC=N1)CNCC2=CC(=C(C2)N)C |
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole and 1H-pyrrole derivatives under controlled conditions. The use of solvents such as DMF (dimethylformamide) and bases like sodium hydride is common to facilitate the reaction.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The pyrazole ring is known for its role in modulating various signaling pathways, while the pyrrole component may enhance binding affinity due to its electron-donating properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown significant activity against bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
Case Studies
Several studies have explored the biological activity of pyrazole and pyrrole derivatives:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry highlighted that pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that specific derivatives could induce apoptosis in human cancer cell lines, leading to a decrease in cell viability .
- Enzyme Inhibition : Research indicated that similar compounds could act as inhibitors for certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR analysis shows that modifications on the pyrazole and pyrrole rings can significantly affect the biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Increased antimicrobial potency |
| Variations in Pyrrole | Enhanced cytotoxic effects on cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
